3-Descarboxy Imazethapyr
Overview
Description
Synthesis Analysis
Imazethapyr, a chiral herbicide, has been reported to have enantioselective biological activities . It affects chlorophyll synthesis and photosynthesis in Arabidopsis thaliana . The R-IM form of Imazethapyr inhibits the transcription of chl M more than the S-IM form, reducing chlorophyll synthesis .Molecular Structure Analysis
The molecular structure of 3-Descarboxy Imazethapyr is represented by the formula C14H19N3O . The compound has a molecular weight of 245.32 g/mol .Chemical Reactions Analysis
Imazethapyr is known to affect chlorophyll synthesis and photosynthesis . The amino group of imazethapyr can be transformed to a corresponding dithiocarbamate derivative, which reacts with copper(I) perchlorate to form a yellow-colored complex .Physical and Chemical Properties Analysis
This compound has a molecular weight of 245.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 .Scientific Research Applications
Herbicide Use and Human Cancer Risk
Research conducted as part of the U.S. Agricultural Health Study investigated the link between imazethapyr, a widely used crop herbicide, and cancer incidence among pesticide applicators. The study found significant trends in risk with increasing lifetime exposure to imazethapyr for bladder and colon cancer. This suggests a potential risk in the use of imazethapyr and similar compounds (Koutros et al., 2009).
Phytotoxicity and Plant Physiology
A study examined the enantioselectivity between R- and S-Imazethapyr (IM) in rice, showing that R-IM inhibits acetolactate synthase (ALS) activity more than S-IM, leading to reduced branched-chain amino acids (BCAAs) synthesis and affecting other metabolic pathways. This indicates a stronger toxicity of R-IM against plants, providing insights into the physiological and molecular mechanisms of IM's herbicidal action (Qian et al., 2011).
Soil Residues and Crop Sensitivity
Research on the sensitivity of oilseed rape (Brassica napus L.) to soil residues of imazethapyr highlighted the significant impact of increasing imazethapyr soil residue on root and shoot biomass production. The study suggests high sensitivity of oilseed rape to imazethapyr residues, underlining the need for careful herbicide application in fields with potential oilseed rape cultivation (Mehdizadeh, 2019).
Symbiotic Plant Interactions
Imazethapyr's effect on pea-Rhizobium symbiosis was explored, showing that higher concentrations of imazethapyr applied preemergence damaged symbiotic plants more than nitrate-reducing pea plants. The study found that imazethapyr primarily inhibits symbiotic plant growth rather than directly affecting the bacteria, impacting nodule initiation more than nodule development (González et al., 1996).
Root Proteome and Herbicide Toxicity
An investigation into Arabidopsis thaliana exposed to Imazethapyr revealed that IM affects multiple key biochemical pathways beyond BCAA synthesis. The study found differential expression of numerous proteins in response to IM treatment, suggesting complex toxicity mechanisms involving changes in sugar and starch metabolism, root cell walls, and microbial community structure (Qian et al., 2015).
Phyllosphere Microbial Communities
Research on the effects of Imazethapyr residues on Arabidopsis thaliana showed enantioselective impacts on plant growth, photosynthetic efficiency, metabolism, and leaf microorganisms. The study provides insights into the harmfulness of pesticide residues, their regulation of plant metabolism, and potential risks related to pathogenic bacterial accumulation on leaves (Zhao et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Future regulation of auxin and DIMBOA levels in plants may be possible through appropriate methods, thus regulating the plant growth-defense balance under herbicide stress . This insight into the interference mechanism of herbicides to the plant growth-defense system will facilitate the design of improved strategies for herbicide detoxification .
Properties
IUPAC Name |
2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-5-10-6-7-11(15-8-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPWANUEKPAZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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